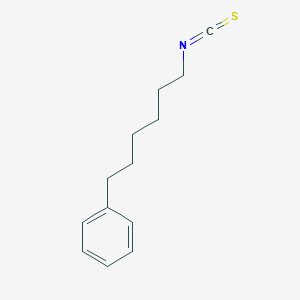

5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole

Vue d'ensemble

Description

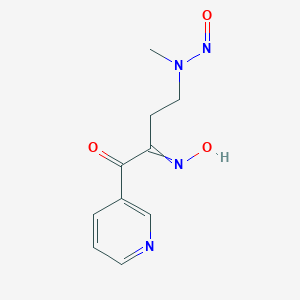

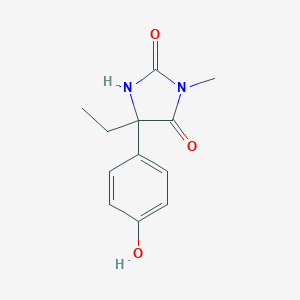

The compound 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole is part of a class of chemicals known for their potential in pharmacology and material science due to their unique structural features and chemical properties. This compound, like its analogs, has been explored for its ability to interact with various biological targets and its potential use in creating new materials with specific desired properties.

Synthesis Analysis

The synthesis of similar 1-arylpyrazoles involves strategic functionalization of the pyrazole core, often through reactions that introduce the naphthylmethyl and tert-butyl groups at specific positions on the pyrazole ring. A typical method includes the reaction of appropriate naphthylmethyl and tert-butyl precursors with a pyrazole derivative under conditions that promote the formation of the cyanopyrazole structure. The synthesis process is crucial for ensuring the correct placement of substituents, which directly impacts the compound's biological activity and chemical properties (Díaz et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives, including X-ray crystallography and NMR spectroscopy, reveals the spatial arrangement of atoms and substituents within the molecule. This structural information is essential for understanding the compound's reactivity and interaction with biological targets. Structural studies on similar compounds have shown that the nature of the substituents and their configuration can significantly affect the compound's properties and activity (Blake et al., 2003).

Chemical Reactions and Properties

5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole undergoes various chemical reactions, reflecting its reactivity towards electrophiles, nucleophiles, and other reagents. These reactions can be used to further modify the compound or to elucidate its structural and electronic characteristics. The presence of amino and cyano groups in the structure allows for reactions that can lead to the synthesis of more complex derivatives or enable the compound to act as a ligand in coordination chemistry (Smith et al., 2007).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole and related compounds are utilized in synthesizing various heterocyclic compounds, such as hydropyrazolopyridines, via solvent-free conditions and benzotriazole methodology (Abonía et al., 2004).

- The compound has been involved in the formation of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides and their further transformation into various derivatives (Zelenov et al., 2014).

Chemical Synthesis Techniques

- Researchers have reported novel methods for synthesizing 4-cyano- and 5-aminopyrazoles, highlighting the chemical versatility of such compounds (Toche et al., 2008).

- A study discusses the acid-catalyzed alkylation of 5-aminotetrazoles, a process that likely bears similarities to the synthesis and manipulation of 5-aminopyrazoles (Logvinov et al., 2010).

Applications in Fluorescent Brightening Agents

- 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole derivatives have been evaluated as fluorescent brightening agents, demonstrating their potential in material sciences (Tagdiwala & Rangnekar, 2007).

Use in Photographic Industry

- The compound has been used to synthesize pyrazolo[1,5-b]1,2,4-triazole derivatives, which are valuable as photographic magenta couplers (Blake et al., 2003).

Molecular Structure Studies

- Investigations into the molecular structure of similar pyrazole compounds help in understanding the chemical behavior of 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole (Trofimenko et al., 2001).

Innovative Synthesis Methods

- New approaches for the synthesis of 5-amino-4-cyanopyrazoles, including flow microwave devices, indicate advanced methodologies relevant to the synthesis of 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole (Smith et al., 2007).

Development of Antibacterial Agents

- Research on fluoro-naphthyridines as antibacterial agents suggests potential biomedical applications of structurally similar compounds (Bouzard et al., 1992).

Insecticide and GABA Receptor Antagonist Research

- Studies on 4-alkyl-1-phenylpyrazoles as GABA receptor antagonists and insecticides reveal potential pharmacological and agricultural applications (Sammelson et al., 2004).

Pharmaceutical Intermediates

- Cyanoacetylation of 5-Aminopyrazole and its derivatives suggest their role as intermediates in pharmaceutical synthesis (Salaheldin, 2009).

Neuropeptide Y Antagonist Synthesis

- The synthesis of neuropeptide Y antagonists involves compounds like 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole, indicating its relevance in developing treatments for conditions like obesity (Iida et al., 2005).

Exploration in Organic Chemistry

- Comparative studies on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles provide insight into the chemical properties and reactions of similar compounds (Martins et al., 2012).

Antimicrobial and Anti-inflammatory Studies

- Substituted pyrazinecarboxamides, similar in structure to 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole, show anti-mycobacterial and antifungal properties (Doležal et al., 2006).

Radical Cyclization in Synthesis

- The utilization of Di-tert-butyl peroxide in the oxidative radical cyclization of aminoazoles indicates innovative synthetic strategies (Gao et al., 2022).

Exploration in Heterocyclic Chemistry

- Synthesis and structural studies of various heterocyclic compounds, including 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols, contribute to a broader understanding of the chemical behavior of pyrazoles (Aksyonova-Seliuk et al., 2018).

Propriétés

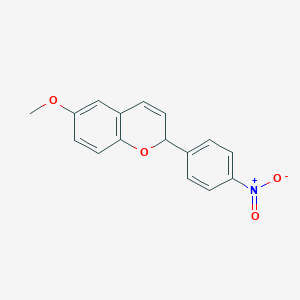

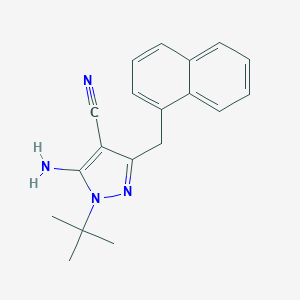

IUPAC Name |

5-amino-1-tert-butyl-3-(naphthalen-1-ylmethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-19(2,3)23-18(21)16(12-20)17(22-23)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYZXFGYSZASPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)CC2=CC=CC3=CC=CC=C32)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407808 | |

| Record name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |

CAS RN |

221243-77-2 | |

| Record name | 5-Amino-1-tert-butyl-3-(1'-naphthylmethyl)-4-cyanopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.